molecular formula C25H27NO4 B4600741 N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE

N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE

Cat. No.: B4600741
M. Wt: 405.5 g/mol
InChI Key: YNXNSUIENPPHAL-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE is a complex organic compound characterized by its unique molecular structure

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Preparation Methods

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the chromen ring: This step involves the cyclization of appropriate precursors under specific conditions to form the chromen ring.

    Attachment of the acetamide group: The acetamide group is introduced through a reaction with an appropriate amine.

    Introduction of the dimethylphenyl group: This step involves the substitution of the hydrogen atoms on the phenyl ring with methyl groups.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through the modulation of these targets and the pathways they are involved in.

Comparison with Similar Compounds

N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE can be compared with similar compounds such as:

    N-(3,5-DIMETHYLPHENYL)-4-METHOXYBENZENESULFONAMIDE: This compound has a similar phenyl group but differs in its functional groups and overall structure.

    ISOPROPYL ((6-OXO-6H-BENZO©CHROMEN-3-YL)OXY)ACETATE: This compound shares the chromen ring but has different substituents.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c1-15-11-16(2)13-18(12-15)26-23(27)14-29-22-10-9-20-19-7-5-4-6-8-21(19)25(28)30-24(20)17(22)3/h9-13H,4-8,14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXNSUIENPPHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=C(C3=C(C=C2)C4=C(CCCCC4)C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE
Reactant of Route 6
N-(3,5-DIMETHYLPHENYL)-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE

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